molecular formula C15H11NO2 B1666794 N-Benzylphthalimide CAS No. 2142-01-0

N-Benzylphthalimide

Cat. No.: B1666794
CAS No.: 2142-01-0
M. Wt: 237.25 g/mol
InChI Key: WITXFYCLPDFRNM-UHFFFAOYSA-N
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Description

N-Benzylphthalimide, also known as 2-benzylisoindoline-1,3-dione, is a derivative of phthalimide. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the phthalimide ring. This compound is a versatile intermediate used in various organic syntheses and has applications in medicinal chemistry, agrochemicals, and material science .

Mechanism of Action

Target of Action

N-Benzylphthalimide (NBPT) is an N-substituted phthalimide Phthalimide derivatives have been known to exhibit antineoplastic activities against cancer cells .

Mode of Action

It’s known that phthalimide derivatives can induce apoptosis and/or inhibit cell cycle progression . The interaction of NBPT with its targets likely results in changes at the molecular level, affecting cell growth and division.

Biochemical Pathways

It’s known that phthalimide derivatives can affect the cell cycle, leading to cell cycle arrest . This suggests that NBPT may interact with biochemical pathways related to cell cycle regulation.

Pharmacokinetics

The compound’s molecular weight (23725) and its physical state (solid at 20°C) suggest that it may have certain bioavailability characteristics .

Result of Action

It’s known that phthalimide derivatives can exhibit antiproliferative activity against certain cancer cells . This suggests that NBPT may have similar effects, potentially leading to reduced cell proliferation and induced cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzylphthalimide can be synthesized through several methods. One common method involves the reaction of phthalimide with benzyl chloride in the presence of a base such as potassium carbonate and a solvent like N,N-dimethylformamide. The reaction can be accelerated using microwave irradiation, which significantly reduces the reaction time and increases the yield .

Industrial Production Methods: In industrial settings, this compound is typically produced using similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The reaction is usually carried out under controlled temperature and pressure to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: N-Benzylphthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Various N-substituted phthalimides.

    Reduction: N-benzylphthalamic acid, N-benzylamine.

    Oxidation: Phthalimide, benzaldehyde.

Scientific Research Applications

N-Benzylphthalimide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anticancer and antiviral agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers

Comparison with Similar Compounds

  • N-Phenethylphthalimide
  • N-Methylphthalimide
  • N-Butylphthalimide

Comparison: N-Benzylphthalimide is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to other N-substituted phthalimides. For example, N-Phenethylphthalimide has a longer alkyl chain, which affects its solubility and reactivity. N-Methylphthalimide, with a smaller substituent, exhibits different steric and electronic effects .

Properties

IUPAC Name

2-benzylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-14-12-8-4-5-9-13(12)15(18)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITXFYCLPDFRNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4036647
Record name N-Benzylphthalimide
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Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2142-01-0
Record name 2-(Phenylmethyl)-1H-isoindole-1,3(2H)-dione
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Record name Benzylphthalimide
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Record name N-Benzylphthalimide
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Record name N-benzylphthalimide
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Synthesis routes and methods I

Procedure details

Benzylamine (manufactured by Tokyo Kasei Kogyo Co., Ltd.) (1.00 g) was dissolved in purified water (20 ml) and then added with N-carbethoxyphthalimide (manufactured by Tokyo Kasei Kogyo Co., Ltd.) (3.06 g) and sodium carbonate (2.47 g), followed by stirring at room temperature for 3 hours. After completion of the reaction, the solution was filtered and the residue was washed with purified water and then dried under vacuum at 60° C., thereby obtaining the subject compound (1.82 g) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.06 g
Type
reactant
Reaction Step Two
Quantity
2.47 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

N-Benzylphthalimide is prepared as described in Example 2, starting with 10 g of phthalic anhydride, 7.3 cm3 of benzylamine and a catalytic amount of para-toluenesulfonic acid in 100 cm3 of toluene. The reaction mixture is heated at a temperature in the region of 140° C. for 3 hours and is then cooled to a temperature in the region of 20° C. The reaction mixture is taken up in 100 cm3 of saturated aqueous sodium bicarbonate solution and the aqueous phase is extracted twice with 100 cm3 of ethyl acetate. The organic extracts are combined, washed with 50 cm3 of brine, dried over magnesium sulfate, filtered and then concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. The residue is dried in a desiccator under reduced pressure (2 kPa) at a temperature in the region of 20° C. 10.3 g of N-benzylphthalimide are thus obtained in the form of a white powder. (Rf=0.44, thin layer chromatography on silica gel, eluent: cyclohexane/ethyl acetate (75/25 by volume)).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

N-Benzylphthalimide is prepared as described in Example 2, starting with 10 g of phthalic anhydride, 7.3 cm3 of benzylamine and a catalytic amount of paratoluenesulfonic acid in 100 cm3 of toluene. The reaction mixture is heated at a temperature in the region of 140° C. for 3 hours and is then cooled to a temperature in the region of 20° C. The reaction mixture is taken up in 100 cm3 of saturated aqueous sodium bicarbonate solution and the aqueous phase is extracted twice with 100 cm3 of ethyl acetate. The organic extracts are combined, washed with 50 cm3 of brine, dried over magnesium sulfate, filtered and then concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. The residue is dried in a desiccator under reduced pressure (2 kPa) at a temperature in the region of 20° C. 10.3 g of N-benzylphthalimide are thus obtained in the form of a white powder. (Rf=0.44, thin layer chromatography on silica gel, eluent: cyclohexane/ethyl acetate (75/25 by volume)).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: N-Benzylphthalimide has the molecular formula C15H11NO2 and a molecular weight of 237.25 g/mol. Spectroscopically, it is characterized by infrared (IR) [], nuclear magnetic resonance (NMR) [, , ], and mass spectrometry (MS) data []. Specifically, the carbonyl groups in the phthalimide ring exhibit a strong IR absorption band.

A: this compound is typically synthesized by reacting phthalic anhydride with benzylamine. This reaction proceeds readily under mild conditions and offers a high yield of the desired product [, ].

A: this compound undergoes a crucial reaction with Grignard reagents, which serves as a key step in synthesizing 1,1,3,3-tetraalkylisoindolines, important precursors to stable nitroxide radicals [, , , , ]. This reaction often involves multiple alkylations and can lead to the formation of complex mixtures containing various side products [, , ]. Studies have explored optimizing this reaction using techniques like microwave assistance [] and investigating the influence of factors like solvent and addition sequence [, , ].

A: this compound serves as a versatile building block for creating diverse compounds. One prominent application is its use as a precursor in the multi-step synthesis of stable nitroxide radicals, particularly isoindoline nitroxides [, , , ]. These nitroxides find use as radical scavengers and spin labels in various chemical and biological systems. Additionally, this compound derivatives have shown potential biological activities, including anti-tumor necrosis factor-alpha production-regulating activity [], antimicrobial and antifungal properties [], and anticonvulsant effects [].

A: Research suggests that modifying the N-substituent in this compound derivatives can significantly influence their biological activity. For instance, in a study on tumor necrosis factor-alpha (TNF-alpha) production, N-phenylphthalimides and N-benzylphthalimides demonstrated distinct effects on TNF-alpha production depending on the specific substituent on the phenyl or benzyl group []. This highlights the importance of structure-activity relationship (SAR) studies for optimizing the desired biological activity of these compounds.

A: Studies have investigated incorporating this compound as a core unit within poly(ester-amine) dendrimers []. Results show that dendrimerization significantly affects the fluorescence behavior of the this compound moiety. The dendrimer generation and surrounding media impact fluorescence intensity and quantum yield. These findings suggest potential applications of these dendrimers as sensitive media probes and switchable proton sensors.

A: Extensive research explores the kinetic behavior of this compound in various micellar systems [, , , ]. Notably, alkaline hydrolysis of this compound is significantly influenced by the presence of micelles, particularly cationic and mixed micellar systems. Studies utilize different models, such as the pseudophase micellar (PM) model [, , ] and the Berezin pseudophase (BPP) model [], to analyze the observed kinetic data and understand the interactions between this compound, micelles, and reactive species like hydroxide ions. These studies provide valuable insights into micellar catalysis and its impact on chemical reactions.

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